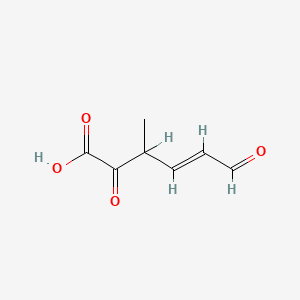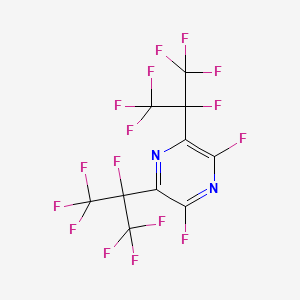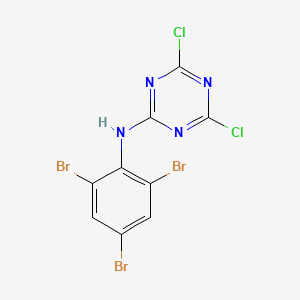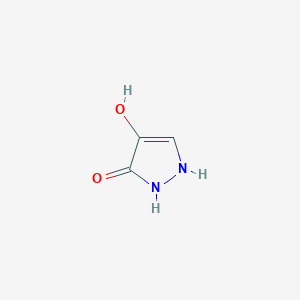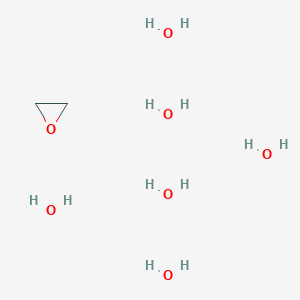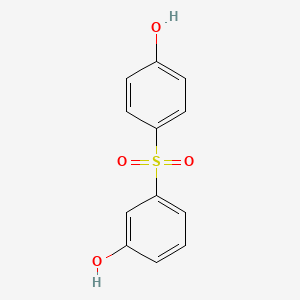![molecular formula C11H20O3 B14635356 (2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol CAS No. 55117-05-0](/img/structure/B14635356.png)
(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol is a chemical compound with the molecular formula C9H16O3. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiro compound. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and advanced purification techniques are employed to ensure high purity and consistency of the product .
化学反应分析
Types of Reactions
(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .
科学研究应用
(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
作用机制
The mechanism of action of (2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The spiro structure also contributes to its unique properties and interactions with other molecules .
相似化合物的比较
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A similar spiro compound with a different substituent.
Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate: Another spiro compound with an ester functional group.
Uniqueness
(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol is unique due to its specific structure and functional groups, which impart distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
55117-05-0 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC 名称 |
(3-ethyl-1,4-dioxaspiro[4.5]decan-3-yl)methanol |
InChI |
InChI=1S/C11H20O3/c1-2-10(8-12)9-13-11(14-10)6-4-3-5-7-11/h12H,2-9H2,1H3 |
InChI 键 |
KOFXFWAXLMIHLW-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC2(O1)CCCCC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14635278.png)
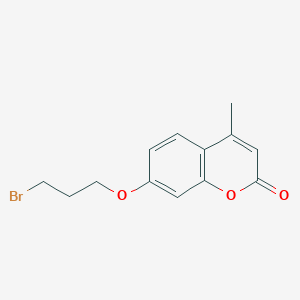
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
